4-Chloro-2-fluoro-3-nitro-phenylamine
Description
Significance of Halogenated and Nitrated Aniline (B41778) Derivatives in Contemporary Chemical Research
Halogenated and nitrated aniline derivatives are a class of compounds prized for their unique electronic and structural properties, which render them invaluable in a multitude of research and industrial applications. The presence of halogen atoms (such as chlorine and fluorine) and a nitro group on the aniline scaffold significantly influences the molecule's reactivity. These electron-withdrawing groups enhance the potential for various chemical transformations, including nucleophilic substitutions and coupling reactions, allowing chemists to construct novel and complex molecules with precisely tailored properties. nbinno.comresearchgate.net
Aryl halides, including halogenated anilines, are critical synthetic intermediates for metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. nih.gov The strategic placement of these functional groups is crucial in directing subsequent reactions to achieve desired regioselectivity. researchgate.net This versatility makes them essential starting materials in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. nbinno.comnih.gov For instance, the study of these derivatives provides deep insights into structure-activity relationships, which is a fundamental aspect of modern chemical innovation and drug discovery. nbinno.com
Overview of the Research Trajectory and Importance of 4-Chloro-2-fluoro-3-nitro-phenylamine
This compound, also known as 4-chloro-2-fluoro-3-nitroaniline, is a polysubstituted aniline that has garnered attention for its role as a key intermediate in the synthesis of biologically active compounds and functional materials. The specific arrangement of the chloro, fluoro, and nitro groups on the phenylamine ring creates a unique chemical entity with distinct reactivity.
The research into this compound is often linked to the development of new therapeutic agents. For example, it serves as a precursor for synthesizing complex heterocyclic systems, a common feature in many pharmaceutical drugs. The phenazine (B1670421) scaffold, present in some antitumor agents, can be constructed using derivatives of substituted anilines. nih.gov The electron-withdrawing nature of the substituents on this compound makes it a valuable component in the design of molecules intended to interact with biological targets. nih.gov
The synthesis of this compound itself presents a challenge in regioselectivity, requiring careful control of reaction conditions to introduce the substituents at the desired positions. Research in this area focuses on developing efficient and high-yield synthetic routes, which is a critical aspect of its practical application. researchgate.net
Scope and Research Objectives for Comprehensive Investigation of the Compound
The primary research objectives for a comprehensive investigation of this compound encompass several key areas. A fundamental goal is the optimization of its synthesis. This involves exploring various synthetic pathways to produce the compound with high purity and yield, often focusing on green chemistry principles to minimize environmental impact.
Another major objective is to fully characterize its chemical and physical properties. This data is essential for its application as a chemical intermediate and for understanding its reactivity in subsequent synthetic steps.
The core of the research, however, lies in exploring its utility as a building block in organic synthesis. This includes:
Pharmaceutical Applications: Investigating its use as a starting material for the synthesis of new active pharmaceutical ingredients (APIs), particularly in areas like oncology and infectious diseases. nbinno.com The unique substitution pattern can be exploited to develop compounds with specific biological activities.
Material Science: Exploring its role in the creation of novel organic materials, such as specialized dyes and polymers, where the electronic properties imparted by the substituents are advantageous. nbinno.com
Agrochemical Development: Utilizing it as a precursor for new herbicides and fungicides, a field where halogenated and nitrated aromatics have historically played a significant role.
A comprehensive investigation aims to unlock the full potential of this compound as a versatile tool for chemists, paving the way for new discoveries and technological advancements.
Below is a table summarizing the key properties of the compound:
| Property | Value |
| IUPAC Name | 4-Chloro-2-fluoro-3-nitrophenylamine |
| Molecular Formula | C₆H₄ClFN₂O₂ |
| Molecular Weight | 190.56 g/mol |
This data is compiled from publicly available chemical databases.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHRUUAENXYREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Development for 4 Chloro 2 Fluoro 3 Nitro Phenylamine
Historical and Established Synthetic Pathways
Traditional synthetic routes to complex aniline (B41778) derivatives often rely on multi-step sequences starting from simpler, commercially available precursors. These methods, while established, typically involve sequential functionalization of the aromatic ring.
Multi-step Linear Syntheses from Precursors (e.g., via diazotization reactions)
A common strategy to introduce a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction, which proceeds through a diazonium salt intermediate. A plausible multi-step synthesis for 4-Chloro-2-fluoro-3-nitro-phenylamine could begin with a precursor like 5-chloro-2-nitroaniline. google.com
The general sequence involves:
Diazotization: The primary aromatic amine (5-chloro-2-nitroaniline) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. researchgate.net
Fluoro-de-diazoniation (Balz-Schiemann Reaction): The diazonium salt is then reacted with an aqueous solution of hexafluorophosphoric acid to generate the corresponding diazonium hexafluorophosphate (B91526) salt. google.com
Thermal Decomposition: Gentle heating of this salt results in the decomposition and release of nitrogen gas and boron trifluoride, yielding the desired fluoroaromatic compound, in this case, 4-chloro-2-fluoronitrobenzene. google.comresearchgate.net
Reduction: The final step would involve the reduction of the nitro group to an amine. This is a standard transformation, but care must be taken to select a reducing agent that does not affect the halogen substituents. youtube.com Reagents like iron powder in acidic medium or stannous chloride are often effective. youtube.com
Table 1: Plausible Multi-step Synthesis via Diazotization
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | 5-Chloro-2-nitroaniline | NaNO₂, HCl | 5-Chloro-2-nitrobenzenediazonium chloride |
| 2 | 5-Chloro-2-nitrobenzenediazonium chloride | HPF₆ | Diazonium hexafluorophosphate salt |
| 3 | Diazonium hexafluorophosphate salt | Heat (Thermal Decomposition) | 4-Chloro-2-fluoronitrobenzene |
| 4 | 4-Chloro-2-fluoronitrobenzene | Fe, HCl or SnCl₂, EtOH | This compound* |
*Note: The final step assumes a nitration would precede the reduction in an alternative pathway, or that a suitable precursor is chosen. A more direct route would involve the nitration of 4-chloro-2-fluoroaniline.
Regioselective Functionalization Approaches (e.g., nitration, halogenation)
Achieving the desired substitution pattern on the aniline ring requires careful consideration of the directing effects of the existing substituents. The synthesis of this compound would likely involve the regioselective nitration of a disubstituted precursor, 4-chloro-2-fluoroaniline.
In electrophilic aromatic substitution:
The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing.
Halogens (-F, -Cl) are deactivating groups but are also ortho-, para-directing.
When nitrating 4-chloro-2-fluoroaniline, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed by the existing groups. The amino group strongly directs to its ortho and para positions. The para position is blocked by the chloro group. One ortho position is blocked by the fluoro group. Therefore, the primary positions for substitution are ortho to the amine (position 6) and ortho to the fluoro group/meta to the chloro group (position 3). The powerful activating effect of the amine group often necessitates protection (e.g., by acetylation to form an acetanilide) to moderate its reactivity and prevent side reactions like oxidation. researchgate.net
The nitration of halo-substituted benzenoids often shows regioselectivity where the nitro group is introduced ortho to the halogen. scholarsjournal.netresearchgate.net In the case of 4-chloro-2-fluoroaniline, the position between the fluoro and amino groups (position 3) is sterically hindered but electronically activated by both the ortho-directing fluorine and the ortho-directing amine. The final substitution pattern is a result of the interplay between these electronic and steric factors. Nitration under mixed acid conditions (HNO₃/H₂SO₄) is the classical method, but conditions must be carefully controlled to achieve the desired regioselectivity. sci-hub.se
Modern and Sustainable Synthetic Innovations
Recent advances in organic synthesis focus on improving efficiency, selectivity, and sustainability by employing catalysis and green chemistry principles.
Catalytic Approaches for Enhanced Efficiency and Selectivity (e.g., gold-catalyzed domino reactions for substituted anilines)
Modern catalysis offers powerful tools for constructing complex molecules like substituted anilines. While a specific gold-catalyzed reaction for this compound is not prominently documented, the principles of such reactions highlight a modern approach to aniline synthesis. Gold(I)-catalyzed domino reactions, for instance, have been developed for the modular synthesis of a variety of substituted anilines from simple components. rsc.orgrsc.org
These reactions can proceed via an auto-tandem catalytic process where a single gold catalyst promotes mechanistically distinct sequential reactions. rsc.orgresearchgate.net For example, a three-component reaction involving an aminoacetoaldehyde acetal (B89532) and two different alkynes can be integrated into a sequence of pyrrole (B145914) synthesis followed by a Diels-Alder reaction and subsequent aromatization to furnish the aniline core. rsc.orgbohrium.com This approach allows for the assembly of highly substituted anilines in a single pot by simply varying the starting components. researchgate.net Such catalytic strategies offer significant advantages in terms of atom economy and step efficiency over traditional linear syntheses.
Green Chemistry Principles in the Synthesis of Substituted Anilines (e.g., solvent-free, microwave-assisted methods)
Green chemistry aims to reduce the environmental impact of chemical processes. For aniline synthesis, this often involves minimizing the use of hazardous solvents and developing more energy-efficient methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique. nih.gov Microwave irradiation can dramatically reduce reaction times compared to conventional heating. nih.gov For instance, novel microwave-assisted methods for producing anilines from activated aryl halides have been reported, which can proceed without transition metals, ligands, or organic solvents, offering a more eco-friendly alternative. doaj.orgnih.govtandfonline.com These methods often use aqueous ammonia (B1221849) solutions and can be completed in minutes rather than hours. nih.govtandfonline.com
Solvent-free reactions, sometimes performed by grinding solid reagents together, represent another green approach. icrc.ac.ir For reactions like diazotization and subsequent coupling, using a solid acid catalyst like p-toluenesulfonic acid can eliminate the need for strong inorganic acids and organic solvents. icrc.ac.ir
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for a Key Step (e.g., Amination)
| Feature | Traditional Method (e.g., Buchwald-Hartwig) | Green Method (Microwave-Assisted) |
| Solvent | Often requires organic solvents (e.g., Toluene, Dioxane) | Can be performed in water or solvent-free nih.govdoaj.org |
| Catalyst | Palladium or Copper catalysts tandfonline.com | Often catalyst-free doaj.orgnih.gov |
| Reaction Time | Typically several hours tandfonline.com | Often 5-20 minutes nih.gov |
| Energy Input | Conventional heating (hot plate, oil bath) | Microwave irradiation |
| Work-up | Often involves extraction and column chromatography | Simpler filtration or extraction |
Optimization of Reaction Conditions and Yields (e.g., temperature, stoichiometry, catalyst loading)
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing by-product formation. For the nitration of aromatic rings, key parameters include temperature, acid concentration, and stoichiometry. nih.gov
Varying the reaction temperature can significantly impact the yield and regioselectivity of nitration. researchgate.net Lowering the temperature can sometimes improve selectivity, while elevated temperatures might lead to over-nitration or decomposition. stmarys-ca.edu The concentration and molar ratio of the nitrating agent (e.g., nitric acid) to the aromatic substrate is a determining factor; a significant excess of the nitrating agent is often required for effective conversion. frontiersin.org However, careful adjustment is needed to prevent the formation of di-nitro products. frontiersin.org
In catalytic processes, the choice of catalyst and its loading are critical. For instance, in selective hydrogenation of halogenated nitroaromatics to haloanilines, catalysts like Pt–V/C or Raney Co have shown high performance. acs.org The reaction rate and selectivity can be highly dependent on the solvent, with ethers like THF often providing good substrate solubility and high hydrogenation rates. acs.org
Table 3: Illustrative Optimization of a Nitration Reaction
| Entry | Variable Changed | Condition | Observed Outcome (Hypothetical) |
| 1 | Baseline | 1.1 eq. HNO₃ in H₂SO₄, 25°C, 2h | 60% Yield, 85:15 Regioselectivity |
| 2 | Temperature | 0°C | 55% Yield, 95:5 Regioselectivity |
| 3 | Stoichiometry | 1.5 eq. HNO₃ | 75% Yield, 80:20 Regioselectivity, 5% dinitro-product |
| 4 | Acid System | HNO₃ in Acetic Anhydride | 65% Yield, 90:10 Regioselectivity |
| 5 | Time | 6h | 70% Yield, 85:15 Regioselectivity |
This systematic optimization allows for the development of robust and efficient protocols for the synthesis of complex target molecules like this compound.
Strategies for Isolation and Purification in Laboratory and Scaled Synthesis
The purification of halogenated nitroanilines is often achieved through a combination of techniques, tailored to the specific physical and chemical properties of the target compound and its impurities.
For compounds structurally similar to this compound, a multi-step purification process is often necessary to achieve the desired level of purity. Recrystallization is a fundamental technique, often from solvents like ethanol (B145695) and water mixtures, to remove bulk impurities. scielo.brguidechem.com
In industrial-scale production, where efficiency and throughput are paramount, more advanced techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative-scale separations of halogenated anilines, offering high resolution to separate closely related isomers. nih.gov Gas chromatography (GC) is another effective method for the analysis and separation of volatile derivatives. chemicalbook.comepa.gov The choice of the stationary phase and mobile phase is critical for achieving optimal separation. For instance, fused silica (B1680970) capillary columns are noted for their high resolution in separating aniline derivatives. epa.gov
Solvent extraction is a common preliminary purification step. For aniline derivatives, this often involves adjusting the pH of the aqueous solution to modify the solubility of the target compound and impurities, followed by extraction with an organic solvent like methylene (B1212753) chloride. epa.gov
The table below summarizes advanced separation techniques applicable to the purification of this compound, based on methods used for related compounds.
| Technique | Description | Application Notes | Potential Advantages |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the purified compound to crystallize. | Solvents such as ethanol/water mixtures are often effective for nitroanilines. scielo.brguidechem.com | Simple, cost-effective for removing bulk impurities. |
| High-Performance Liquid Chromatography (HPLC) | A technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. | Can be used for both analytical purity checks and preparative purification of halogenated anilines. nih.gov | High resolution, capable of separating closely related isomers. |
| Gas Chromatography (GC) | A separation technique where a volatile sample is vaporized and carried by a gas stream through a column, separating based on boiling point and interaction with the stationary phase. | Suitable for the analysis of volatile aniline derivatives. chemicalbook.comepa.gov | High sensitivity and efficiency for volatile compounds. |
| Solvent Extraction | A method to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent. | Often used as an initial purification step, with pH adjustment to optimize separation. epa.gov | Effective for large-scale, initial cleanup. |
Impurity profiling is a critical aspect of process development and quality control, ensuring the final product meets the required specifications. The synthesis of this compound can potentially generate several impurities, arising from incomplete reactions or side reactions.
Common impurities in the synthesis of related halogenated nitroanilines include positional isomers, which can be particularly challenging to separate due to their similar physical properties. For example, during the nitration of a substituted aniline, different isomers can be formed depending on the directing effects of the existing substituents. Other potential impurities include unreacted starting materials and by-products from side reactions such as over-nitration or hydrolysis.
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) are indispensable for identifying and quantifying these impurities. nih.govepa.gov Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy also play a crucial role in the structural elucidation of unknown impurities. nih.gov
The following table outlines potential impurities in the synthesis of this compound and the analytical methods for their detection.
| Potential Impurity | Potential Source | Analytical Method for Detection |
| Isomeric By-products | Non-regioselective nitration or halogenation steps. | HPLC, GC-MS, NMR nih.govepa.gov |
| Unreacted Starting Materials | Incomplete reaction during synthesis. | HPLC, GC, TLC chemicalbook.com |
| Over-nitrated Species | Harsh nitrating conditions. | HPLC, LC-MS |
| Dehalogenated By-products | Reductive side reactions. | GC-MS, LC-MS |
By establishing a comprehensive impurity profile, process chemists can optimize reaction conditions to minimize the formation of undesirable by-products and develop effective purification strategies to ensure the high quality of the final product.
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Fluoro 3 Nitro Phenylamine
Reactivity of the Phenylamine Moiety
The amino group (-NH₂) is a primary site of reactivity on the 4-Chloro-2-fluoro-3-nitro-phenylamine scaffold. Its nucleophilic character allows for a variety of functionalization reactions, though its reactivity is somewhat modulated by the electron-withdrawing groups on the aromatic ring.
The lone pair of electrons on the nitrogen atom of the phenylamine moiety enables it to act as a nucleophile in several key transformations.
Acylation: The amino group can be readily acylated to form the corresponding amides. This reaction is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions during subsequent steps like nitration or halogenation. For instance, in a reaction analogous to that of the similar compound 4-fluoro-3-nitroaniline, the amino group can react with acylating agents like 2-chloroacetyl chloride in the presence of a base such as triethylamine (B128534) (Et₃N) to yield the N-acylated product, 2-chloro-N-(4-chloro-2-fluoro-3-nitrophenyl)acetamide. scielo.br
Alkylation: While direct N-alkylation of anilines can be more challenging to control than acylation, it remains a potential transformation for this molecule. The reaction typically requires alkylating agents (e.g., alkyl halides) and may be facilitated by a base to deprotonate the amine, increasing its nucleophilicity.
Diazotization: The primary aromatic amine functionality can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. This reaction is typically carried out by treating the aniline (B41778) with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C). The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be substituted by a wide variety of nucleophiles in reactions such as the Sandmeyer (using copper salts) or Schiemann (using fluoroboric acid) reactions, allowing for the introduction of other functional groups in place of the original amino group.
| Transformation | Typical Reagents | Product Type | Key Considerations |
|---|---|---|---|
| Acylation | Acyl chlorides (e.g., CH₃COCl), Anhydrides (e.g., (CH₃CO)₂O), Base (e.g., Pyridine, Et₃N) | Amide | Often used to protect the amino group and reduce its activating effect. |
| Alkylation | Alkyl halides (e.g., CH₃I) | Secondary or Tertiary Amine | Can be difficult to control; risk of over-alkylation. |
| Diazotization | Sodium nitrite (NaNO₂), Strong Acid (e.g., HCl, H₂SO₄), 0-5 °C | Diazonium Salt | Highly versatile intermediate for subsequent substitution reactions. The salt is typically unstable and used in situ. |
The oxidation of the aniline functionality presents a pathway to various nitrogen-containing compounds, with the product outcome being highly dependent on the chosen oxidant and reaction conditions. The oxidation of substituted anilines can be controlled to selectively yield either azoxybenzenes or nitro compounds. nih.govnih.gov
The reaction generally proceeds through the formation of nitrosobenzene (B162901) intermediates. mdpi.com For example, using hydrogen peroxide as a green oxidant, the reaction's selectivity can be steered by adjusting the basicity of the medium. nih.govacs.org
Azoxybenzene Formation: In the presence of a mild base, such as sodium fluoride (B91410) (NaF), the oxidation of anilines tends to favor the formation of the corresponding azoxybenzene. nih.govnih.gov This occurs via the condensation of an intermediate N-phenylhydroxylamine with a nitrosobenzene molecule.
Nitro Compound Formation: Employing a stronger base, like sodium methoxide (B1231860) (NaOMe), with an oxidant like hydrogen peroxide, can further oxidize the aniline functionality to a nitro group. nih.govnih.gov Other oxidizing systems, such as sodium perborate (B1237305) in acetic acid or m-chloroperbenzoic acid (m-CPBA), are also effective for converting anilines with electron-withdrawing groups into their nitroarene counterparts. mdpi.comresearchgate.net
The presence of electron-withdrawing groups on the aniline, as is the case with this compound, generally facilitates oxidation to the corresponding nitro derivative. mdpi.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
The benzene (B151609) ring of this compound is electron-deficient due to the presence of the nitro and halogen substituents, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic intermediate.
Both the fluorine and chlorine atoms on the ring are potential leaving groups in an SNAr reaction. The feasibility and regioselectivity of this displacement are governed by the positions of the activating groups. In this compound, the powerful electron-withdrawing nitro group is located at the C3 position, which is ortho to both the fluorine atom at C2 and the chlorine atom at C4. This ortho positioning is critical as it allows the nitro group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby activating both halogen positions for nucleophilic attack.
The relative reactivity of fluorine versus chlorine as a leaving group in SNAr reactions is a subject of mechanistic interest. In many cases, fluorine is a better leaving group than chlorine. This is because the rate-determining step of the SNAr mechanism is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of the fluorine atom makes the carbon to which it is attached (C2) more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction rate.
The rate and viability of SNAr reactions are determined by the cumulative electronic effects of all substituents on the aromatic ring. For nucleophilic, rather than electrophilic, substitution, the roles of these groups are inverted.
Activating Groups: Electron-withdrawing groups (EWGs) activate the ring towards SNAr.
-NO₂ (Nitro): As a potent electron-withdrawing group through both induction and resonance, the nitro group is a powerful activator for SNAr, especially when located ortho or para to the leaving group. In this molecule, its ortho position relative to both halogens provides strong activation.
Deactivating Groups: Electron-donating groups (EDGs) deactivate the ring towards SNAr.
-NH₂ (Amino): As a strong electron-donating group by resonance, the amino group increases the electron density of the aromatic ring, making it less attractive to incoming nucleophiles and thus deactivating it for SNAr.
In this compound, a classic example of competitive substituent effects is observed. The powerful activating influence of the nitro group at the ortho positions (C2 and C4) is the dominant factor. This strong activation is generally sufficient to overcome the deactivating effect of the amino group, enabling SNAr reactions to proceed with various nucleophiles, such as amines or alkoxides.
Reduction Chemistry of the Nitro Group
The reduction of the nitro group to a primary amine is one of the most fundamental and synthetically useful transformations for this class of compounds. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, dramatically altering the chemical properties of the molecule and providing a route to various substituted phenylenediamines. Several methods are available for this reduction, with the choice of reagent often depending on the desired chemoselectivity and the presence of other reducible functional groups.
Common methods for the reduction of the nitro group include:
Catalytic Hydrogenation: This is a clean and efficient method, typically employing hydrogen gas (H₂) with a metal catalyst. Palladium on carbon (Pd/C) is a common choice, but it can sometimes lead to dehalogenation (removal of Cl or F atoms). To avoid this side reaction, Raney Nickel is often a preferred catalyst for substrates containing aromatic halogens.
Metal-Acid Reductions: The use of a metal in an acidic medium is a classic and reliable method. Common systems include iron powder in the presence of hydrochloric or acetic acid (Fe/HCl or Fe/AcOH), and stannous chloride in hydrochloric acid (SnCl₂/HCl). These methods are generally effective and tolerate a variety of functional groups.
The product of this reduction, 4-chloro-2-fluoro-benzene-1,3-diamine, is a valuable synthetic building block for the synthesis of pharmaceuticals and other complex organic molecules.
| Reagent/System | Typical Conditions | Advantages | Disadvantages/Considerations |
|---|---|---|---|
| H₂ / Pd-C | Hydrogen gas pressure, solvent (e.g., Ethanol (B145695), Ethyl Acetate) | High efficiency, clean reaction. | Risk of dehalogenation (C-Cl, C-F bond cleavage). |
| H₂ / Raney Ni | Hydrogen gas pressure, solvent (e.g., Ethanol) | Less prone to cause dehalogenation than Pd/C. | Requires handling of pyrophoric catalyst. |
| Fe / HCl or AcOH | Refluxing in acidic solution. | Inexpensive, effective, and often chemoselective. | Requires stoichiometric amounts of metal and acidic workup. |
| SnCl₂ / HCl | Concentrated HCl, often at room temperature. | Mild conditions, good for sensitive substrates. | Generates tin-based waste products. |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution. | Can sometimes offer selective reduction of one nitro group in dinitro compounds. | Less commonly used for simple reductions. |
Selective Reduction to Anilines or Diamines
The nitro group in aromatic compounds is readily reducible to an amino group, a cornerstone transformation in synthetic chemistry. In the case of this compound, this reduction is highly selective and efficient, yielding the corresponding diamine, which is a valuable precursor for further functionalization.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is a prominent method for the reduction of nitroarenes, valued for its mild conditions and operational simplicity. This technique typically employs a hydrogen donor, such as formic acid or hydrazine (B178648) hydrate, in conjunction with a metal catalyst. organic-chemistry.org While specific studies on this compound are not extensively detailed, the reduction of similar halogenated nitroaromatic compounds is well-documented. For instance, palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reductions, often used with hydrogen gas or transfer hydrogenation agents like triethylsilane. organic-chemistry.org The selective hydrogenation of chloronitrobenzene derivatives to their corresponding chloroanilines has been achieved with high selectivity (up to 99.5%) using modified palladium catalysts, demonstrating that the nitro group can be reduced without significant hydrodehalogenation (removal of the chlorine atom). mdpi.com
The reduction of this compound primarily yields 4-chloro-2-fluorobenzene-1,3-diamine . This transformation is crucial as it converts the electron-withdrawing nitro group into a strongly electron-donating amino group, significantly altering the molecule's reactivity for subsequent reactions.
| Method | Catalyst/Reagent | Hydrogen Source | Typical Product |
|---|---|---|---|
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | 4-chloro-2-fluorobenzene-1,3-diamine |
| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Triethylsilane | 4-chloro-2-fluorobenzene-1,3-diamine |
| Chemical Reduction | Iron (Fe) / Hydrochloric Acid (HCl) | In situ H₂ generation | 4-chloro-2-fluorobenzene-1,3-diamine |
Mechanistic Pathways of Nitro Group Transformations
The reduction of a nitro group to an amine is a multi-step process involving the transfer of six electrons and six protons. The generally accepted mechanism, first proposed by Haber, proceeds through several intermediates. rsc.org
The reaction pathway involves the sequential reduction of the nitro group.
Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).
Nitroso to Hydroxylamine (B1172632): The nitroso group is further reduced to a hydroxylamine derivative (-NHOH).
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding amine (-NH₂).
This pathway is often referred to as the "direct hydrogenation" route. rsc.orgorientjchem.org An alternative "condensation" pathway can also occur, where the nitroso and hydroxylamine intermediates react with each other to form azoxy, azo, and hydrazo species, which are then ultimately cleaved and reduced to the final amine product. rsc.org However, under typical catalytic hydrogenation conditions, the direct route is predominant. orientjchem.org
The efficiency and selectivity of the reduction are highly dependent on the catalyst, reaction conditions (temperature, pressure), and the electronic nature of the substrate. For halogenated nitroarenes, careful selection of the catalyst is critical to favor the reduction of the nitro group while minimizing the undesired cleavage of the carbon-halogen bond. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions
The halogen substituents on the aromatic ring of this compound and its derivatives serve as handles for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling at Halogenated Positions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.org This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide variety of functional groups. nih.gov
For substrates like this compound, coupling can potentially occur at either the C-Cl or C-F bond. The general reactivity order for halogens in palladium-catalyzed couplings is I > Br > OTf >> Cl > F. libretexts.org Therefore, the C-Cl bond is significantly more reactive than the C-F bond under typical Suzuki conditions. The strong electron-withdrawing effect of the adjacent nitro group and the ortho-fluoro atom can further activate the C-Cl bond towards oxidative addition to the palladium(0) catalyst, which is the initial step of the catalytic cycle. libretexts.org
While direct examples using this compound are scarce in the literature, the Suzuki-Miyaura coupling of other chloro-nitroaromatic and fluoroaromatic compounds is well-established. mdpi.commdpi.com For instance, couplings of ortho-bromoanilines have been developed, showcasing the compatibility of the reaction with free amino groups. nih.gov The reaction would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the transmetalation step.
| Component | Example(s) | Function |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Fluorophenylboronic acid, Arylboronic ester | Nucleophilic partner |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., BrettPhos) | Stabilizes the palladium center and facilitates the reaction |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent for transmetalation |
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki reaction, the halogen atoms on the phenylamine ring allow for other important palladium-catalyzed transformations.
Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene. It offers a route to introduce vinyl groups onto the aromatic ring.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing a direct method for synthesizing aryl alkynes.
Buchwald-Hartwig Amination: This is a C-N bond-forming reaction between an aryl halide and an amine. acs.org It could be used to introduce a second, different amino group at the C-Cl position, or to further arylate the existing primary amine, although the latter may be challenging due to steric hindrance and electronic effects. The development of specialized ligands has greatly expanded the scope of this reaction to include challenging substrates. nih.gov
For all these reactions, the C-Cl bond at position 4 would be the primary site of reactivity over the much less reactive C-F bond at position 2. libretexts.org
Other Significant Organic Transformations and Rearrangements
Cyclization Reactions and Heterocycle Formation
The true synthetic utility of this compound is often realized after the reduction of its nitro group. The resulting product, 4-chloro-2-fluorobenzene-1,3-diamine , is an ortho-phenylenediamine derivative. This structural motif is a classic precursor for the synthesis of a wide variety of nitrogen-containing heterocycles.
The two adjacent amino groups can react with various electrophiles containing two reactive centers (or a single center that can react twice) to form five- or six-membered rings.
Benzimidazole (B57391) Formation: Reaction of the diamine with carboxylic acids, aldehydes, or their derivatives leads to the formation of the benzimidazole ring system. This is a common and robust method for creating this important heterocyclic core, which is prevalent in pharmaceuticals.
Benzotriazole Formation: Treatment of the diamine with nitrous acid (generated in situ from NaNO₂) results in diazotization of one amino group followed by intramolecular cyclization to form a benzotriazole.
Quinoxaline Formation: Condensation with α-dicarbonyl compounds (e.g., glyoxal (B1671930), 2,3-butanedione) yields quinoxalines, another important class of heterocyclic compounds.
The presence of the chloro and fluoro substituents on the resulting heterocyclic ring system provides further opportunities for functionalization, for example, through nucleophilic aromatic substitution or further cross-coupling reactions.
Rearrangement Studies of Substituted Anilines (e.g., domino rearrangements)
Domino reactions, also referred to as cascade or tandem reactions, represent a highly efficient class of chemical transformations where multiple bond-forming events occur in a single synthetic operation without the need for isolating intermediates or changing reaction conditions. nih.goviupac.org These processes are of significant interest in modern organic synthesis as they allow for the rapid construction of complex molecular architectures from simple starting materials, often with high atom and step economy. iupac.org The study of such reactions in substituted anilines is crucial for developing novel synthetic routes to valuable compounds, including pharmaceuticals and functional materials. chemeurope.com
While the principles of domino rearrangements are well-established for a variety of aniline derivatives, a comprehensive review of the scientific literature indicates that specific experimental studies on the domino rearrangement of This compound have not been reported. The reactivity of this particular molecule in such transformations remains an unexplored area of research. However, by examining studies on related substituted anilines, it is possible to infer potential reactivity and discuss the mechanistic principles that would govern such rearrangements.
The reactivity of an aniline derivative in a rearrangement reaction is heavily influenced by the electronic nature and position of the substituents on the aromatic ring. In the case of This compound , the presence of three distinct substituents—chloro, fluoro, and nitro groups—creates a complex electronic and steric environment. Both halogen atoms and the nitro group are electron-withdrawing, which deactivates the aromatic ring towards certain electrophilic reactions but can facilitate others, such as nucleophilic aromatic substitution.
Mechanistic investigations into the rearrangements of other substituted anilines, particularly nitroanilines, have provided valuable insights. For instance, studies on N-nitroanilines have shown that acid-catalyzed rearrangements can proceed through intramolecular pathways. researchgate.netresearchgate.net Theoretical investigations using density functional theory (DFT) on N-methyl-N-nitroanilines suggest that thermal rearrangements may proceed via a radical pair complex mechanism, initiated by the homolysis of the N–N bond. researchgate.net Acid-catalyzed rearrangements, on the other hand, are proposed to involve protonation of the aniline nitrogen, followed by a series of steps that can lead to ortho- and para-nitroanilines. researchgate.net Similarly, rearrangements of 2-nitroanilines in concentrated sulfuric acid have been observed to yield products derived from a 1,3-migration of the nitro group. rsc.org
Domino reactions involving anilines are often utilized in the synthesis of heterocyclic compounds. researchgate.netnih.gov These reactions can be initiated by various catalytic systems and proceed through a sequence of steps such as C-N coupling, hydroamination, and cyclization. researchgate.net The specific pathway and final product are dictated by the substrate, catalyst, and reaction conditions. For a polysubstituted aniline like This compound , any potential domino rearrangement would be a complex interplay of the directing effects of the existing substituents and the reaction conditions employed.
Given the absence of direct experimental data, the following table provides a conceptual overview of factors that would be critical in a hypothetical domino rearrangement study of a substituted aniline like This compound .
| Feature of Domino Rearrangement | Influence of Substituents (Cl, F, NO₂) | Potential Mechanistic Steps |
| Initiation | Electron-withdrawing groups can influence catalyst coordination and initial bond activation. | Acid/base catalysis, metal-catalyzed activation (e.g., Pd, Cu), thermal or photochemical induction. |
| Intramolecularity | Steric hindrance from ortho-substituents (F, NO₂) could favor or hinder specific intramolecular cyclizations. | Could involve sigmatropic shifts, radical pair intermediates, or intramolecular nucleophilic attack. researchgate.netnih.gov |
| Regioselectivity | The combined electronic effects of the substituents would direct the formation of new bonds to specific positions on the ring. | The ortho/para directing nature of the amino group is significantly modified by the strong electron-withdrawing groups. |
| Termination | The stability of the final rearranged product would be influenced by the substituent pattern. | Aromatization, tautomerization, or irreversible cyclization to form a stable heterocyclic system. |
Computational and Theoretical Investigations of 4 Chloro 2 Fluoro 3 Nitro Phenylamine
Electronic Structure and Molecular Properties Analysis
The arrangement of electrons and the resulting molecular properties are fundamental to a compound's chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are adept at modeling these characteristics with high accuracy.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and energies. For aromatic systems like substituted anilines, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with excellent agreement with experimental data where available.
In a study on the related molecule 3-chloro-4-fluoronitrobenzene, DFT calculations were used to optimize the molecular geometry. These calculations revealed how the substituents influence the planarity and bond lengths of the benzene (B151609) ring. For 4-Chloro-2-fluoro-3-nitro-phenylamine, it is expected that the presence of three electron-withdrawing groups (chloro, fluoro, and nitro) and one electron-donating group (amine) would lead to significant electronic and steric effects, influencing the final geometry. The intramolecular interactions, such as potential hydrogen bonding between the amine protons and the adjacent nitro or fluoro groups, would also play a critical role in determining the most stable conformation.
The stability of the molecule can be assessed by its total electronic energy calculated through DFT. Different conformers, for instance, arising from the rotation of the amine and nitro groups, would have distinct energy levels, with the global minimum corresponding to the most stable structure.
Table 1: Predicted Geometrical Parameters for a Halogenated Nitroaromatic System (Illustrative)
| Parameter | Predicted Value (DFT/B3LYP) |
| C-N (nitro) bond length | ~1.45 Å |
| C-N (amino) bond length | ~1.39 Å |
| C-Cl bond length | ~1.74 Å |
| C-F bond length | ~1.35 Å |
| O-N-O bond angle | ~125° |
Note: This table is illustrative and based on typical values for related compounds. Specific values for this compound would require a dedicated computational study.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
The HOMO is associated with the molecule's electron-donating ability (nucleophilicity), while the LUMO relates to its electron-accepting ability (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the electron-withdrawing nitro, chloro, and fluoro groups are expected to lower the energy of the LUMO, making the aromatic ring electron-deficient and susceptible to nucleophilic attack. Conversely, the electron-donating amine group will raise the energy of the HOMO. The precise distribution of the HOMO and LUMO across the molecule will indicate the most probable sites for electrophilic and nucleophilic attack. It is anticipated that the LUMO would be localized over the nitro-substituted aromatic ring, while the HOMO would have significant contributions from the amine group.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Aniline (B41778)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: These are representative values. The actual energies for this compound would need to be calculated.
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is an invaluable tool for mapping out the intricate details of chemical reaction pathways, including the identification of transient species like transition states.
Transition State Characterization and Energy Barrier Calculations
For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational methods can be used to locate the transition state structures and calculate the associated activation energy barriers. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the mechanism of the reaction.
Solvent Effects on Reaction Pathways and Kinetics
The surrounding solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.
For reactions of this compound, the polarity of the solvent would be expected to play a significant role. Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. For instance, in an SNAr reaction, the formation of a negatively charged Meisenheimer complex would be favored in polar aprotic solvents. Computational studies can quantify these solvent effects, providing predictions of how the reaction kinetics would change in different solvent environments.
Prediction of Spectroscopic Properties in a Research Context
Computational chemistry can predict various spectroscopic properties, which can be used to identify and characterize molecules. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Visible absorption spectra, while the calculation of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra.
For this compound, TD-DFT calculations could predict the electronic transitions and their corresponding absorption wavelengths in the UV-Vis spectrum. These transitions would likely involve charge transfer from the electron-rich amine group to the electron-deficient nitro-substituted ring.
Furthermore, the vibrational frequencies and their corresponding intensities can be calculated using DFT. By comparing the computed vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. This is particularly useful for complex molecules where experimental spectra can be difficult to interpret.
Vibrational (IR, Raman) and Nuclear Magnetic Resonance (NMR) Spectra for Mechanistic Interpretation
Computational spectroscopy is a powerful tool for interpreting experimental data, assigning spectral features, and understanding molecular structure and bonding. Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the vibrational and NMR spectra of organic molecules due to its balance of accuracy and computational cost. spectroscopyonline.comdergipark.org.tr
Vibrational Spectra (IR and Raman)
Theoretical vibrational analysis is crucial for assigning the various vibrational modes of a molecule. For a complex molecule like this compound, with multiple functional groups (amine, nitro) and substituents (chloro, fluoro) on a benzene ring, the experimental IR and Raman spectra would be crowded and difficult to interpret without theoretical support.
The standard computational approach involves:
Geometry Optimization: The first step is to find the most stable three-dimensional structure of the molecule (its minimum energy conformation). This is typically performed using a DFT functional such as B3LYP, often paired with a basis set like 6-311++G(d,p), which provides a good description of electron distribution. dergipark.org.tr
Frequency Calculation: Once the geometry is optimized, the same level of theory is used to calculate the harmonic vibrational frequencies. These calculations yield a set of normal modes, each with a corresponding frequency and intensity for both IR and Raman activity. scholarsresearchlibrary.com
Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and imperfections in the theoretical model. To improve agreement with experimental data, a uniform scaling factor is typically applied to the computed frequencies. For the B3LYP functional, this factor is often in the range of 0.96. acs.org
The resulting theoretical spectra can be compared directly with experimental data. This comparison allows for the unambiguous assignment of spectral bands to specific molecular motions, such as N-H stretching of the amine group, asymmetric and symmetric stretching of the NO₂ group, C-F and C-Cl stretching, and various bending and deformation modes of the aromatic ring. researchgate.netresearchgate.net For example, in studies of similar nitroaniline compounds, DFT calculations have been essential in assigning the vibrational modes and understanding how substituents affect the electronic structure and bonding. scholarsresearchlibrary.comnih.gov
Illustrative Data Table of Theoretical Vibrational Frequencies
The following table is a hypothetical representation of what a DFT calculation for this compound might yield, based on typical values for related compounds. Specific experimental or calculated data for this compound is not available.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |
| N-H Asymmetric Stretch | ~3500 | High | Medium |
| N-H Symmetric Stretch | ~3400 | High | Medium |
| C-H Aromatic Stretch | ~3100 | Medium | High |
| NO₂ Asymmetric Stretch | ~1550 | Very High | Low |
| NO₂ Symmetric Stretch | ~1350 | Very High | Medium |
| C=C Aromatic Ring Stretch | ~1600-1450 | Medium-High | High |
| C-N Stretch | ~1300 | High | Medium |
| C-F Stretch | ~1250 | High | Low |
| C-Cl Stretch | ~700 | Medium | Medium |
Nuclear Magnetic Resonance (NMR) Spectra
Theoretical NMR chemical shift calculations are invaluable for assigning signals in experimental ¹H, ¹³C, and ¹⁹F NMR spectra. The process involves calculating the magnetic shielding tensor for each nucleus in the molecule, which is then used to determine the chemical shift relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).
The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for predicting NMR chemical shifts. dergipark.org.tr Computational studies on fluorinated aromatic compounds have shown that DFT methods can predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often within a few ppm of experimental values, especially when appropriate scaling factors are applied. nih.govfigshare.com This predictive power is essential for distinguishing between isomers and understanding the electronic effects of the various substituents on the aromatic ring. For this compound, theoretical calculations could predict the chemical shifts for the two aromatic protons, the six carbon atoms, and the fluorine atom, aiding in the complete assignment of its NMR spectra.
Mass Spectrometry Fragmentation Pattern Predictions for Intermediate Identification
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. While experimental MS provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, computational chemistry can help elucidate the complex fragmentation pathways and identify the structures of intermediate ions.
When a molecule like this compound is ionized in a mass spectrometer (e.g., by electron impact), it forms a molecular radical cation [M]⁺•. This high-energy species undergoes a series of fragmentation reactions to produce smaller, more stable ions. Common fragmentation pathways for nitroaromatic compounds include the loss of small neutral molecules or radicals. researchgate.net
For this compound, plausible fragmentation pathways could involve:
Loss of the nitro group (•NO₂) or nitric oxide (•NO).
Elimination of HCl or HF.
Cleavage of the aromatic ring.
Computational methods can be used to investigate these potential fragmentation routes. By calculating the energies of the parent ion, the various fragment ions, and the transition states connecting them, a potential energy surface for the fragmentation process can be constructed. This allows researchers to predict the most likely fragmentation pathways—those with the lowest energy barriers. researchgate.net Such theoretical studies are crucial for interpreting the tandem MS (MS/MS) spectra of unknown intermediates in a reaction mixture, helping to confirm their identity by matching predicted fragmentation patterns with experimental data. nih.gov
Illustrative Data Table of Predicted Mass Spectrometry Fragments
The following table provides a hypothetical list of major fragments that might be predicted for this compound based on the fragmentation of similar nitroaromatic compounds. Specific experimental or calculated data for this compound is not available.
| m/z (mass-to-charge) | Proposed Fragment Ion | Neutral Loss |
| 192.0 (M⁺•) | [C₆H₄ClFN₂O₂]⁺• (Molecular Ion) | - |
| 162.0 | [C₆H₄ClFN]⁺• | •NO |
| 146.0 | [C₆H₄ClFN₂]⁺• | •O₂ |
| 126.0 | [C₆H₃FN]⁺• | HCl, •NO |
| 99.0 | [C₅H₃FN]⁺• | HCl, CO |
Derivatization and Application As a Building Block in Advanced Chemical Synthesis
Synthesis of Heterocyclic Compounds
The structure of 4-Chloro-2-fluoro-3-nitro-phenylamine is ideally suited for the construction of various heterocyclic systems, which form the core of many pharmaceuticals, agrochemicals, and functional materials. Its functional groups provide multiple reaction sites for building fused ring systems.
This compound is a key intermediate for synthesizing a range of nitrogen-containing heterocycles. The primary amine and the nitro group are particularly important for these transformations.
Quinolines: The synthesis of substituted quinolines can be achieved through multi-step reaction pathways. A critical step involves the reduction of the nitro group on the this compound backbone. This reduction, typically performed using agents like catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (Sn/HCl), yields 2-fluoro-4-chloro-1,3-benzenediamine. vulcanchem.com This resulting diamine is a classic precursor for quinoline (B57606) ring formation through reactions like the Skraup or Doebner-von Miller synthesis, which involve condensation with glycerol, α,β-unsaturated aldehydes, or ketones.
Benzoxazines: The synthesis of 1,4-benzoxazine derivatives can be initiated from precursors derived from this compound. nih.gov These syntheses often involve the reaction of an o-aminophenol derivative with an appropriate cyclizing agent. By chemically modifying the subject compound, for instance, through nucleophilic aromatic substitution of the fluorine atom with a hydroxyl group, followed by reduction of the nitro group, a suitable o-aminophenol intermediate can be generated for subsequent ring closure.
Phenazines: Phenazine (B1670421) synthesis often relies on the condensation of o-phenylenediamines. The reduction of the nitro group in this compound to an amine provides the necessary 1,2-diamine functionality (after appropriate modifications to create a second amine group ortho to the first). vulcanchem.com More advanced methods, such as Buchwald–Hartwig amination followed by oxidative cyclization, use substituted nitroanilines as precursors to create complex, nonsymmetrically substituted phenazines. nih.gov The specific substitution pattern of this compound allows for the regioselective synthesis of phenazine derivatives with defined electronic and steric properties. nih.gov
The construction of heterocyclic rings from this compound involves specific synthetic strategies that leverage its unique functional groups.
Reductive Cyclization: This is a dominant strategy, particularly for heterocycles requiring an ortho-diamine. The nitro group is readily reduced to an amine, which can then undergo intramolecular or intermolecular condensation to form the desired ring. For example, after reduction to 2-fluoro-4-chloro-1,3-benzenediamine, the resulting diamine can react with 1,2-dicarbonyl compounds to form quinoxalines, a class of nitrogen-containing heterocycles.
Nucleophilic Aromatic Substitution (SNAr) and Cyclization: The fluorine atom, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution. vulcanchem.com This allows for the introduction of functionalities that can subsequently participate in ring-closure reactions. For instance, reaction with a nucleophile containing a hydroxyl or thiol group can set the stage for an intramolecular cyclization to form oxygen- or sulfur-containing heterocycles after reduction of the nitro group.
Palladium-Catalyzed Cross-Coupling: The chloro group can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon or nitrogen-based substituents. These substituents can then be elaborated and used as part of a subsequent annulation strategy to build more complex fused ring systems.
Table 1: Heterocycle Synthesis Strategies
| Target Heterocycle | Key Intermediate | General Reaction Strategy | Relevant Functional Groups |
|---|---|---|---|
| Quinolines | 2-Fluoro-4-chloro-1,3-benzenediamine | Nitro reduction followed by Skraup or Doebner-von Miller reaction | -NH2, -NO2 |
| Benzoxazines | Substituted 2-aminophenol (B121084) derivative | SNAr of Fluorine, Nitro reduction, Intramolecular cyclization | -F, -NO2, -NH2 |
| Phenazines | Substituted o-phenylenediamine | Nitro reduction, Condensation with o-quinones or oxidative self-condensation | -NO2, -NH2 |
Role in Specialty Chemical and Materials Science Precursors
The compound's distinct substitution pattern makes it a valuable precursor for specialty chemicals, including monomers for high-performance polymers and intermediates for complex organic dyes.
Polyaniline (PANI) is a well-known conducting polymer, and its properties can be finely tuned by introducing substituents onto the aniline (B41778) monomer. This compound can serve as a precursor for such a substituted monomer. The synthesis of PANI and its derivatives is typically achieved through chemical or electrochemical oxidative polymerization. researchgate.net
The presence of chloro, fluoro, and nitro groups on the monomer would be expected to significantly alter the properties of the resulting polymer. The strong electron-withdrawing nature of these groups can influence the polymerization process and the electronic properties of the final material. researchgate.net For instance, the nitro group generally reduces the electron density on the aromatic ring, which can hinder the rate of oxidative polymerization. researchgate.net However, these substituents can enhance the solubility of the resulting polymer in organic solvents and modify its electrochemical behavior, conductivity, and environmental stability, making it suitable for specialized applications like sensors or anti-static materials.
Table 2: Polymer Synthesis Overview
| Parameter | Description |
|---|---|
| Polymerization Method | Chemical Oxidative Polymerization |
| Common Oxidants | Ammonium persulfate (APS) |
| Reaction Medium | Acidic aqueous solution (e.g., HCl) |
| Role of Substituents (-Cl, -F, -NO2) | Modify electronic properties, solubility, and stability of the polymer |
Nitroanilines are foundational components in the synthesis of azo dyes and pigments. nih.gov The synthesis pathway typically involves two main steps: diazotization of the primary aromatic amine followed by coupling with an electron-rich coupling component.
In this process, the primary amine group of this compound is converted into a diazonium salt (-N₂⁺) by treating it with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. This highly reactive diazonium salt is then reacted with a suitable coupling partner, such as a phenol, naphthol, or another aromatic amine. The resulting azo coupling reaction forms a stable molecule containing the characteristic -N=N- azo chromophore, which is responsible for the color of the dye. The specific substituents (Cl, F, NO₂) on the diazonium component influence the electronic properties of the system and, consequently, the color and fastness properties of the final dye.
Utilization in Ligand Design and Catalysis Research
The design of ligands is central to the development of metal-based catalysts. This compound offers several features that make it an interesting scaffold for ligand synthesis.
The primary amine group can act as a coordination site for a metal center. Furthermore, reduction of the nitro group provides a second coordination site, creating a bidentate chelating ligand from the resulting 2-fluoro-4-chloro-1,3-benzenediamine. The presence of halogen atoms (Cl and F) allows for the fine-tuning of the ligand's electronic properties through inductive effects. These electronic modifications can influence the reactivity and selectivity of the metal catalyst to which the ligand is coordinated. For example, using related chloro-nitro-substituted aromatic compounds, such as 4-chloro-3-nitrobenzoic acid, researchers have successfully synthesized copper(II) complexes with specific coordination geometries. mdpi.com This demonstrates the utility of such substituted frameworks in creating ligands for new metal complexes with potential applications in catalysis or materials science.
Table 3: Potential in Ligand Design
| Structural Feature | Role in Ligand Design | Potential Effect on Catalyst |
|---|---|---|
| Amine Group (-NH2) | Primary coordination site (monodentate ligand) | Anchors the ligand to the metal center |
| Reduced Nitro Group (-NH2) | Forms a bidentate chelating ligand with the original amine | Increases stability of the metal complex (chelate effect) |
| Fluoro (-F) and Chloro (-Cl) Substituents | Electron-withdrawing groups that modulate electron density | Tunes the electronic properties (e.g., Lewis acidity) of the metal center, influencing catalytic activity and selectivity |
Preparation of Novel Ligands for Metal-Catalyzed Reactions
The strategic arrangement of functional groups in this compound makes it an attractive starting material for the synthesis of bespoke ligands for metal-catalyzed cross-coupling reactions and other transformations. The amino group can be readily derivatized, and the nitro group can be reduced to a second amino group, paving the way for the creation of bidentate and multidentate ligands.
Synthesis of Schiff Base Ligands:
One of the most direct methods to derivatize this compound into a ligand is through the condensation of its primary amino group with a suitable aldehyde to form a Schiff base. These imine-containing compounds can act as effective ligands for a variety of transition metals. For instance, reaction with salicylaldehyde (B1680747) or its derivatives can yield bidentate ligands capable of coordinating with metal centers through the imine nitrogen and the phenolic oxygen.
A proposed synthesis of a Schiff base ligand from this compound is outlined below:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product |
| This compound | Salicylaldehyde | Ethanol (B145695) | Acetic acid (catalytic) | (E)-2-(((4-chloro-2-fluoro-3-nitrophenyl)imino)methyl)phenol |
The resulting Schiff base ligand can then be complexed with various metal salts, such as those of copper(II), nickel(II), or palladium(II), to generate metal complexes with potential applications in catalysis. The electronic properties of the ligand, influenced by the electron-withdrawing nitro, chloro, and fluoro substituents, can significantly impact the catalytic activity and stability of the corresponding metal complex.
Synthesis of Bidentate Phosphine (B1218219) Ligands:
Bidentate phosphine ligands are a cornerstone of modern homogeneous catalysis. While direct phosphination of the amino group is not a standard procedure, a multi-step synthesis can be envisioned. This would typically involve the reduction of the nitro group to generate 4-chloro-2-fluoro-benzene-1,3-diamine. This diamine can then be further functionalized. For example, a Sandmeyer-type reaction could be employed to replace one of the amino groups with a halogen, which can then undergo a coupling reaction with a phosphine source. A more direct approach would involve the diazotization of one amino group followed by reaction with a phosphine.
A plausible, albeit challenging, synthetic route is proposed:
| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Reagent 3 | Final Product |
| This compound | H₂, Pd/C | - | 4-Chloro-2-fluorobenzene-1,3-diamine | 1. NaNO₂, HCl2. PPh₃ | (4-Chloro-2-fluoro-3-aminophenyl)diphenylphosphine |
This aminophosphine (B1255530) ligand could chelate to a metal center through both the phosphorus and nitrogen atoms, creating a stable five-membered ring. Such ligands are of interest in palladium-catalyzed cross-coupling reactions.
Development of Organocatalyst Precursors
The field of asymmetric organocatalysis has seen exponential growth, with chiral amines and their derivatives playing a central role. This compound can be elaborated into valuable precursors for chiral organocatalysts.
Synthesis of Chiral Diamine Precursors:
The synthesis of chiral vicinal diamines is of significant interest as they are core structures in many successful organocatalysts. A key step in transforming this compound into such a precursor is the reduction of the nitro group to an amine, yielding 4-chloro-2-fluorobenzene-1,3-diamine. This achiral diamine can then be resolved or derivatized with a chiral auxiliary to introduce stereocenters.
For instance, the resulting diamine can be reacted with a chiral aldehyde or ketone to form a diastereomeric mixture of imines, which can be separated and subsequently reduced. A more sophisticated approach involves the use of chiral ligands in a metal-catalyzed N-arylation reaction to introduce a chiral moiety.
| Precursor | Chiral Reagent | Reaction Type | Product |
| 4-Chloro-2-fluorobenzene-1,3-diamine | (R)-2-Phenylglycinol | Condensation and reduction | Chiral N-(3-amino-6-chloro-2-fluorophenyl)-2-phenylglycinol |
These chiral diamines can themselves act as organocatalysts for reactions such as Michael additions and aldol (B89426) reactions, or they can be further modified.
Synthesis of N-Heterocyclic Carbene (NHC) Precursors:
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis and as organocatalysts in their own right. The synthesis of NHC precursors often begins with a diamine. The 4-chloro-2-fluorobenzene-1,3-diamine derived from the starting material can be a key intermediate.
A general strategy to form an imidazolium (B1220033) salt, the precursor to an NHC, involves the reaction of the diamine with a glyoxal (B1671930) derivative followed by cyclization.
| Diamine Precursor | Reagent 1 | Reagent 2 | Product |
| 4-Chloro-2-fluorobenzene-1,3-diamine | Glyoxal | Formaldehyde | 5-Chloro-7-fluoro-1H-benzo[d]imidazole |
The resulting benzimidazole (B57391) can be N-alkylated or N-arylated, and subsequent deprotonation would yield the corresponding NHC. The electronic and steric properties of the NHC can be tuned by the choice of substituents on the nitrogen atoms, offering a modular approach to catalyst design.
Advanced Analytical Methodologies in Research on 4 Chloro 2 Fluoro 3 Nitro Phenylamine
Chromatographic Techniques for Reaction Monitoring and Product Analysis
Chromatographic methods are indispensable for the separation and analysis of complex mixtures encountered during the synthesis and purification of 4-Chloro-2-fluoro-3-nitro-phenylamine. These techniques are fundamental to assessing reaction efficiency and final product quality.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of reactions that synthesize or utilize this compound. By taking aliquots from the reaction mixture at various time points, researchers can quantify the consumption of reactants and the formation of the desired product. This real-time analysis allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.
Furthermore, HPLC is extensively used for the purity assessment of the final this compound product. A validated HPLC method can separate the target compound from any unreacted starting materials, intermediates, and byproducts. The area under the chromatographic peak is proportional to the concentration of the compound, enabling precise quantification of purity. For instance, methods have been developed for determining related compounds in various pharmaceutical ingredients, achieving high levels of accuracy and precision. mdpi.commdpi.com Simple and accurate HPLC methods with UV detection have been established for analyzing similar compounds like 4-chloronitrobenzene in different matrices. nih.gov The development of such methods is crucial for quality control in both research and industrial settings.
A typical HPLC method for analyzing aromatic amines might involve a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. The specificity of the method ensures that there is no interference from other components in the sample matrix. mdpi.com
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct and Volatile Intermediate Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile byproducts and intermediates that may be formed during the synthesis of this compound. The gas chromatograph separates the volatile components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
This technique is particularly useful for identifying unexpected reaction products that could indicate alternative reaction pathways or the presence of impurities in the starting materials. For example, in the synthesis of related nitroaromatic compounds, GC-MS has been used to identify and differentiate various isomers and byproducts formed during the reaction. researchgate.netnih.gov The NIST Mass Spectrometry Data Center provides a valuable resource of mass spectra for various compounds, which can be used to identify unknown components in a sample mixture. nih.govnih.gov The fragmentation patterns observed in the mass spectra can provide valuable structural information, aiding in the unambiguous identification of byproducts.
Spectroscopic Techniques for Structural Elucidation within Research Contexts
Spectroscopic techniques are essential for the definitive structural confirmation of this compound and its derivatives. These methods provide detailed information about the molecular structure, connectivity of atoms, and the electronic environment of the nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment (e.g., for reaction products)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of this compound and its reaction products. rsc.org
In the ¹H NMR spectrum, the chemical shifts, coupling constants, and integration of the signals provide detailed information about the number and types of protons and their neighboring atoms. For aromatic compounds like this compound, the substitution pattern on the benzene (B151609) ring can be determined by analyzing the splitting patterns of the aromatic protons. actachemicamalaysia.com
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its electronic environment. rsc.orgactachemicamalaysia.com This is particularly useful for confirming the positions of the chloro, fluoro, and nitro substituents on the phenylamine ring. For complex reaction products, two-dimensional NMR techniques such as COSY and HMQC can be employed to establish the connectivity between protons and carbons, allowing for a complete and unambiguous structural assignment.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-NH₂ | - | ~140-150 |
| C2-F | - | ~150-160 (d, JCF) |
| C3-NO₂ | - | ~130-140 |
| C4-Cl | - | ~120-130 |
| C5-H | ~6.8-7.2 (d) | ~115-125 |
| C6-H | ~7.2-7.6 (d) | ~125-135 |
| NH₂ | Broad singlet | - |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Mechanistic Insight
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million. This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS can confirm its molecular formula by matching the experimentally measured mass with the calculated exact mass.
In research contexts, HRMS is invaluable for gaining mechanistic insight into chemical reactions. By analyzing the masses of intermediates and products, researchers can propose and verify reaction pathways. For instance, the identification of a specific intermediate by its accurate mass can provide strong evidence for a particular reaction mechanism. The technique is also used to characterize the products of reactions involving related compounds, helping to elucidate complex chemical transformations. researchgate.net
X-Ray Crystallography for Solid-State Structure Verification (as part of advanced research)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For novel compounds derived from this compound, obtaining a single crystal suitable for X-ray diffraction analysis provides unequivocal proof of its structure.
The resulting crystal structure reveals precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding the molecule's conformation and how it packs in a crystal lattice. While not a routine analytical technique for every sample, X-ray crystallography is the gold standard for structural verification, particularly for complex molecules or when stereochemistry is a critical aspect of the research. Crystal structure data for related chloronitroaniline (B12663196) compounds are available in crystallographic databases and can provide comparative insights. nih.gov
Future Research Directions and Unexplored Avenues for 4 Chloro 2 Fluoro 3 Nitro Phenylamine
Development of More Efficient and Sustainable Synthetic Strategies
Current synthetic approaches to polysubstituted anilines often involve multi-step sequences that may suffer from issues with regioselectivity, yield, and waste generation. Future research should prioritize the development of more streamlined and environmentally benign methods for the synthesis of 4-Chloro-2-fluoro-3-nitro-phenylamine.
Key areas for investigation include:
Direct Functionalization: Research into late-stage functionalization of simpler, readily available aniline (B41778) or nitrobenzene (B124822) precursors could provide more direct access to the target molecule. This might involve exploring novel catalytic systems for regioselective chlorination, fluorination, and nitration that can overcome the challenges posed by competing directing effects of the existing substituents.
Green Chemistry Approaches: Traditional methods often rely on harsh reagents and stoichiometric amounts of catalysts or promoters. A shift towards catalytic methods using earth-abundant metals, organocatalysis, or biocatalysis could significantly improve the sustainability of the synthesis. Furthermore, exploring alternative, greener solvent systems to replace hazardous ones like chlorinated hydrocarbons is crucial.
Process Intensification: As demonstrated in the synthesis of related isomers like 3-chloro-2-fluoro-4-nitroaniline, moving from traditional batch processing to continuous-flow synthesis can offer substantial improvements. Adopting microreactor technology could enhance heat and mass transfer, improve safety for exothermic reactions like nitration, reduce reaction times, and minimize the formation of byproducts, leading to higher purity and yield.
A comparison of potential synthetic processing methods is highlighted below:
| Parameter | Traditional Batch Process | Continuous-Flow Microreactor |
| Reaction Time | Hours to days | Seconds to minutes |
| Heat Transfer | Poor to moderate | Excellent |
| Safety | Higher risk with exothermic reactions | Inherently safer, small volumes |
| Byproduct Formation | Higher potential | Minimized |
| Scalability | Complex | Straightforward (scaling-out) |
| Yield & Purity | Variable | Often higher and more consistent |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The trifunctional nature of this compound, possessing amino, nitro, and halo groups, offers a platform for diverse chemical transformations. While the individual reactivity of these groups is well-known, their interplay within this specific electronic and steric environment remains largely unexplored.
Future research should focus on:
Selective Transformations: Developing protocols for the selective manipulation of one functional group in the presence of others is a primary goal. For example, the chemoselective reduction of the nitro group to an amine without affecting the chloro or fluoro substituents would yield a highly functionalized diamine, a valuable precursor for heterocycles and polymers. Conversely, conditions for selective nucleophilic aromatic substitution (SNAr) of the chlorine atom while preserving the nitro and amino groups should be investigated.
Orthogonal Reactivity: The distinct nature of the C-Cl and C-F bonds could be exploited for sequential, orthogonal cross-coupling reactions. For instance, the C-Cl bond could be selectively functionalized via palladium-catalyzed reactions, leaving the more robust C-F bond intact for subsequent transformations.
Novel Cyclization Reactions: The adjacent amino and nitro groups present an opportunity for reductive cyclization to form benzimidazole (B57391) or other heterocyclic scaffolds. Exploring novel reagents or catalytic systems (e.g., photochemical or electrochemical methods) for such intramolecular transformations could lead to the discovery of new synthetic pathways to complex molecules.
Integration into Emerging Chemical Technologies (e.g., flow chemistry, electrochemistry)
Modernizing the synthesis and application of this compound requires leveraging emerging technologies that offer greater control, efficiency, and sustainability.
Flow Chemistry: Beyond its use in the synthesis of the molecule itself, flow chemistry offers a powerful tool for exploring its reactivity. High-throughput screening of reaction conditions (temperature, pressure, catalysts, residence time) in a flow reactor can rapidly identify optimal parameters for known transformations and facilitate the discovery of novel reactivity. Integrating purification steps into a continuous flow setup could create a fully automated "synthesis-to-application" platform. The synthesis of a related isomer has been shown to be significantly more efficient in a microreactor, with residence times of 50–200 seconds compared to 2–6 hours in a batch process.
Electrochemistry: Electrochemical methods represent a green and powerful alternative to conventional chemical redox reactions. The nitro group in the target molecule is an excellent candidate for electrochemical reduction. This approach avoids the use of stoichiometric metal reductants (e.g., tin, iron) and their associated waste streams. Future studies could establish the precise reduction potentials and develop selective processes to obtain either the corresponding nitroso, hydroxylamino, or amino derivatives. Electrosynthesis could also be explored for other transformations, such as halogenation or coupling reactions, minimizing reagent use and improving safety.
Systematic Study of Structure-Reactivity Relationships in Non-Biological Chemical Applications
A fundamental understanding of how the specific substitution pattern of this compound governs its chemical behavior is essential for its rational application as a chemical intermediate.
A systematic study should involve:
Computational Modeling: Quantum chemical calculations can be employed to map the electron density of the aromatic ring, predict the most likely sites for electrophilic and nucleophilic attack, and calculate the energies of reaction intermediates and transition states. This can provide valuable insights into the competing directing effects of the substituents. The activating, ortho-, para-directing amino group is in competition with the deactivating, meta-directing nitro group and the deactivating, ortho-, para-directing halogens.
Kinetic and Mechanistic Studies: By comparing the reaction rates of this compound with its various isomers (e.g., 3-chloro-2-fluoro-4-nitroaniline, 4-chloro-3-fluoro-2-nitroaniline) in benchmark reactions like SNAr, a quantitative structure-reactivity relationship can be established. biosynth.com This data would elucidate the specific influence of the fluorine and nitro group positions relative to the chlorine atom on the latter's displacement by nucleophiles.
Application as a Building Block: The knowledge gained from these studies can guide the use of this compound as a precursor in materials science. For example, the resulting structure-property relationships could inform the design of novel dyes, pigments, or functional polymers where the specific electronic and steric properties imparted by this building block are critical to performance.
Q & A
Q. What are the established synthetic routes for 4-Chloro-2-fluoro-3-nitro-phenylamine, and how can their efficiency be evaluated?
- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of phenylamine derivatives. A common approach is chlorination followed by fluorination and nitration, with intermediates purified via recrystallization or column chromatography. Efficiency metrics include yield (%), reaction time, and purity (assayed via HPLC or GC-MS). For example, nitro group introduction may require careful control of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Structural validation of intermediates using NMR (e.g., distinguishing 6- vs. 7-acetyl isomers via derivative analysis) is critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on aromatic proton shifts (δ 7.0–8.5 ppm) and coupling patterns to confirm substitution positions. Fluorine-induced deshielding effects are notable in adjacent protons.
- GC-MS/EI : Monitor molecular ion peaks (e.g., m/z for C₆H₅ClFN₂O₂) and fragment patterns to confirm nitro and halogen groups.
- IR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (~1100–1000 cm⁻¹). Cross-validation with X-ray crystallography (if crystalline) enhances reliability .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) guide the optimization of this compound synthesis to reduce trial-and-error approaches?
- Methodological Answer :
- Reaction Path Simulations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nitration regioselectivity).
- Solvent/Catalyst Screening : Predict solvation effects or catalytic activity using COSMO-RS or machine learning tools.
- Experimental Validation : Integrate computational insights into factorial design experiments (e.g., varying temperature, catalyst loading) to prioritize high-yield conditions. This hybrid approach reduces resource waste .
Q. What methodological frameworks are recommended to resolve contradictions in spectral or chromatographic data during structural validation of derivatives?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, high-resolution MS, and X-ray diffraction to resolve ambiguities (e.g., distinguishing ortho/para isomers).
- Derivative Synthesis : Prepare stable derivatives (e.g., N-oxide analogs) to simplify spectral interpretation, as demonstrated in mono-N-oxide structural assignments .
- Computational Validation : Compare experimental NMR/IR data with simulated spectra from quantum chemistry software (e.g., Gaussian) .
Q. What reactor configurations and separation technologies are optimal for scaling up synthesis while maintaining purity?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic nitration steps, reducing side reactions.
- Membrane Separation : Use nanofiltration or reverse osmosis to isolate intermediates, minimizing solvent use.
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
Q. How can regioselectivity challenges in nitration or halogenation steps be systematically addressed using kinetic and thermodynamic controls?
- Methodological Answer :
- Kinetic Control : Lower temperatures and short reaction times favor kinetic products (e.g., meta-nitration).
- Thermodynamic Control : Higher temperatures promote stable products (e.g., para-substitution).
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer substitution patterns, followed by deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
